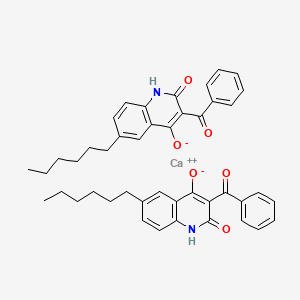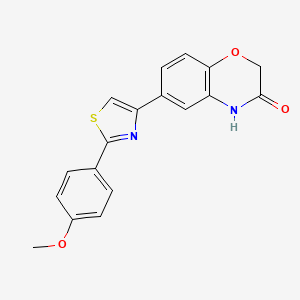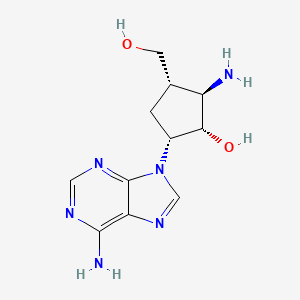
Carbocyclic-3'-amino-ara-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-3’-amino-ara-adenosine is a synthetic nucleoside analogue that has garnered significant attention due to its potential therapeutic applications. This compound is structurally similar to naturally occurring nucleosides but features a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification enhances its stability and resistance to enzymatic degradation, making it a promising candidate for antiviral and anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-ara-adenosine typically involves the construction of the carbocyclic ring followed by the attachment of the adenine base. One common method includes the use of Dieckmann condensation to form the carbocyclic ring, followed by Mitsunobu coupling to attach the adenine base . The reaction conditions often involve the use of sodium hydride in dimethyl sulfoxide (DMSO) as a solvent, which facilitates the deprotonation and acylation processes .
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-ara-adenosine may involve scalable processes such as the use of activated sodium hydride in DMSO for high-yielding reactions. The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Carbocyclic-3’-amino-ara-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly employs halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of carbocyclic-3’-amino-ara-adenosine, which may exhibit enhanced antiviral or anticancer activities .
Scientific Research Applications
Carbocyclic-3’-amino-ara-adenosine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of carbocyclic-3’-amino-ara-adenosine involves its incorporation into viral or cellular DNA, leading to the inhibition of DNA synthesis. This compound targets key enzymes such as DNA polymerase and reverse transcriptase, thereby blocking the replication of viruses and the proliferation of cancer cells . The molecular pathways involved include the disruption of nucleotide metabolism and the induction of apoptosis in target cells .
Comparison with Similar Compounds
Arabinofuranosyladenine (ara-A): Another nucleoside analogue with antiviral properties.
Carbovir: A carbocyclic analogue with potent antiviral activity against HIV.
Neplanocin A: Known for its broad-spectrum antiviral potential.
Uniqueness: Carbocyclic-3’-amino-ara-adenosine stands out due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogues. This makes it a more effective and durable therapeutic agent .
Properties
CAS No. |
61914-36-1 |
|---|---|
Molecular Formula |
C11H16N6O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
WYMIIYMQKKFLES-JXOAFFINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




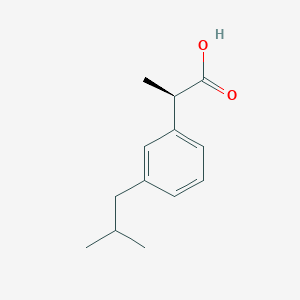
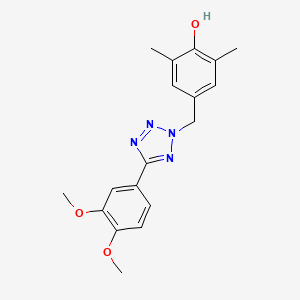
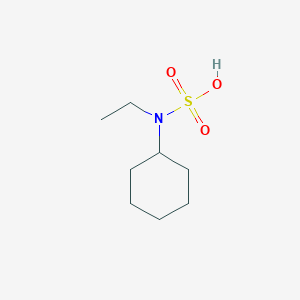
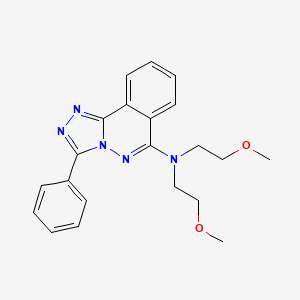
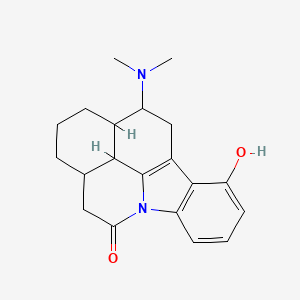
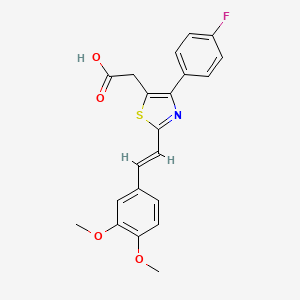
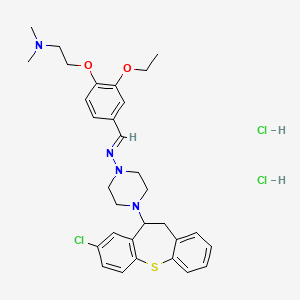
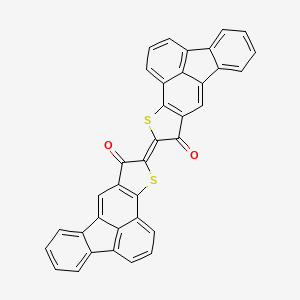
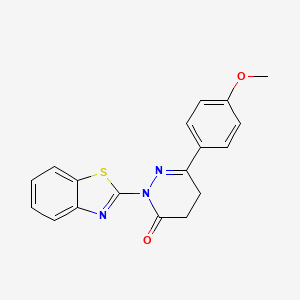
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
